molecular formula C14H13N5O2 B4085459 N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine

Cat. No. B4085459
M. Wt: 283.29 g/mol
InChI Key: AAWOAGQVCBMBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine, also known as DIPYR, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyridine family and has a molecular weight of 308.32 g/mol.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine is based on its ability to bind to biological molecules, such as proteins and nucleic acids. The binding of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine to these molecules can alter their conformation and function, leading to changes in cellular processes. N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function.
Biochemical and Physiological Effects:
N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine has been shown to have a low toxicity and good biocompatibility, making it suitable for use in biological systems. It has been found to have a high binding affinity for DNA and RNA, and can be used to selectively target these molecules. N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine has also been shown to have antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine in lab experiments include its high binding affinity for DNA and RNA, its fluorescent properties, and its low toxicity. However, N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine has some limitations, such as its sensitivity to environmental factors, such as pH and temperature, which can affect its fluorescence properties. Additionally, N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine may not be suitable for use in certain biological systems, such as those with high salt concentrations.

Future Directions

There are several future directions for research related to N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine. One area of interest is the development of new synthesis methods to improve the yield and purity of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine. Another area of focus is the development of new applications for N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine, such as its use in drug discovery and development. Additionally, there is potential for N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine to be used as a therapeutic agent, due to its antioxidant properties. Further research is needed to fully understand the potential applications of N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine in scientific research and medicine.
Conclusion:
In conclusion, N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine is a chemical compound with unique properties that make it a useful tool for scientific research. Its high binding affinity for DNA and RNA, fluorescent properties, and low toxicity make it suitable for use in biological systems. While there are some limitations to its use, there are many potential applications for N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine in the future. Further research is needed to fully understand its properties and potential applications.

Scientific Research Applications

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine has been widely used in scientific research due to its unique properties. It is a fluorescent molecule that can be used as a probe for imaging and detecting biological molecules. N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitro-4-pyridinamine has been used to study the distribution and metabolism of drugs in living cells and tissues. It has also been used to investigate the interactions between proteins and nucleic acids.

properties

IUPAC Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-19(21)13-9-15-5-4-12(13)18-11-3-1-2-10(8-11)14-16-6-7-17-14/h1-5,8-9H,6-7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOAGQVCBMBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC3=C(C=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-nitropyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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